molecular formula C7H13N B3117240 3-Cyclohexen-1-amine,1-methyl-(9CI) CAS No. 22209-23-0

3-Cyclohexen-1-amine,1-methyl-(9CI)

Cat. No.: B3117240
CAS No.: 22209-23-0
M. Wt: 111.18 g/mol
InChI Key: NVKYTEFUHURNDB-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-amine,1-methyl-(9CI) is an organic compound with the molecular formula C7H13N. It is a derivative of cyclohexene, featuring an amine group and a methyl group attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-amine,1-methyl-(9CI) can be achieved through several methods. One common approach involves the reaction of cyclohexene with methylamine under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclohexen-1-amine,1-methyl-(9CI) may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity 3-Cyclohexen-1-amine,1-methyl-(9CI).

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexen-1-amine,1-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different substituted cyclohexene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexylamine derivatives.

Scientific Research Applications

3-Cyclohexen-1-amine,1-methyl-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be utilized in the study of amine-containing biomolecules and their interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs, is ongoing.

    Industry: It finds use in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclohexen-1-amine,1-methyl-(9CI) involves its interaction with molecular targets through its amine group. This interaction can lead to the activation or inhibition of specific pathways, depending on the context. The compound’s unique structure allows it to engage in various chemical and biological processes, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A saturated amine derivative of cyclohexane.

    Cyclohexenone: An oxidized derivative of cyclohexene.

    Methylcyclohexane: A methyl-substituted cyclohexane.

Uniqueness

3-Cyclohexen-1-amine,1-methyl-(9CI) is unique due to its combination of an unsaturated cyclohexene ring with an amine and a methyl group. This structure imparts distinct reactivity and properties compared to its saturated or differently substituted counterparts.

Properties

IUPAC Name

1-methylcyclohex-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-7(8)5-3-2-4-6-7/h2-3H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKYTEFUHURNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC=CC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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